Fmoc-met-onp
Description
Fmoc-Met-ONp (CAS 71989-29-2) is an activated ester derivative of Fmoc-methionine, widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the para-nitrophenyl (ONp) ester activates the carboxylic acid for efficient coupling reactions. This compound facilitates peptide bond formation with reduced racemization, making it critical for synthesizing methionine-containing peptides .
Properties
CAS No. |
71989-29-2 |
|---|---|
Molecular Formula |
C26H24N2O6S |
Molecular Weight |
492.55 |
InChI |
1S/C26H24N2O6S/c1-35-15-14-24(25(29)34-18-12-10-17(11-13-18)28(31)32)27-26(30)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)/t24-/m0/s1 |
InChI Key |
UAAQHWWCPKRGKF-DEOSSOPVSA-N |
Canonical SMILES |
CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms |
FMOC-MET-ONP; 71989-29-2; ZINC2391042; FT-0641383 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
- Reactivity : OPfp esters (e.g., Fmoc-Met-OPfp) exhibit faster coupling kinetics than ONp derivatives due to enhanced electrophilicity .
- Racemization : ONp esters show marginally higher racemization risks under basic conditions compared to OPfp .
- Solubility : OPfp derivatives generally have better solubility in organic solvents, reducing aggregation during synthesis .
- Stability : ONp esters are more prone to hydrolysis during storage, necessitating stringent anhydrous conditions .
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